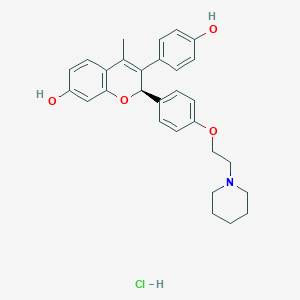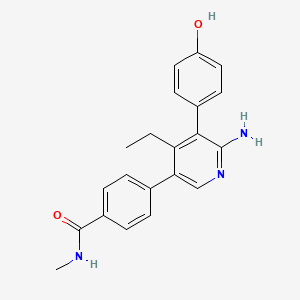![molecular formula C23H22ClF3N6O2S B8144790 5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B8144790.png)
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JNJ-63576253 hydrochloride is a next-generation androgen receptor pathway inhibitor. It is designed to address resistance mechanisms in metastatic castration-resistant prostate cancer. This compound is particularly effective against wild-type and ligand binding domain-mutated androgen receptors, making it a promising candidate for patients who do not respond to or are progressing while on second-generation androgen receptor-targeted therapeutics .
准备方法
The synthesis of JNJ-63576253 hydrochloride involves extensive optimization of existing chemical matter. The synthetic route includes several key steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity.
Purification and crystallization: The final product is purified and crystallized to obtain the hydrochloride salt form
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective for commercial production .
化学反应分析
JNJ-63576253 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
JNJ-63576253 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study androgen receptor signaling pathways and resistance mechanisms.
Biology: The compound is used in cellular and molecular biology research to investigate the effects of androgen receptor inhibition on cancer cell growth and survival.
Medicine: JNJ-63576253 hydrochloride is being developed as a therapeutic agent for the treatment of metastatic castration-resistant prostate cancer.
Industry: The compound is used in the pharmaceutical industry for drug development and testing
作用机制
JNJ-63576253 hydrochloride exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the receptor from translocating to the nucleus, binding to DNA, and initiating transcription of androgen-responsive genes. The compound is effective against both wild-type and mutant androgen receptors, including those with the F877L mutation. This inhibition of androgen receptor signaling leads to reduced proliferation and survival of prostate cancer cells .
相似化合物的比较
JNJ-63576253 hydrochloride is unique compared to other androgen receptor antagonists due to its effectiveness against ligand binding domain mutations. Similar compounds include:
Enzalutamide: A second-generation androgen receptor antagonist that is less effective against certain mutations.
Apalutamide: Another second-generation antagonist with similar limitations.
Abiraterone acetate: An androgen biosynthesis inhibitor that targets a different aspect of androgen receptor signaling
JNJ-63576253 hydrochloride stands out due to its ability to overcome resistance mechanisms that limit the effectiveness of these other compounds .
属性
IUPAC Name |
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O2S.ClH/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16;/h2-3,10,12-13,16,28H,1,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDINJYHLAKIZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
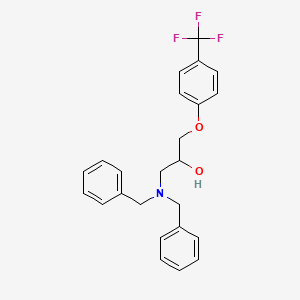
![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B8144713.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)
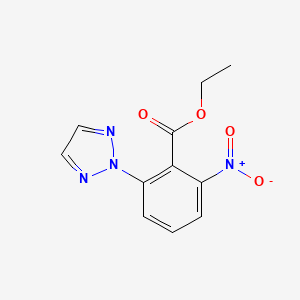
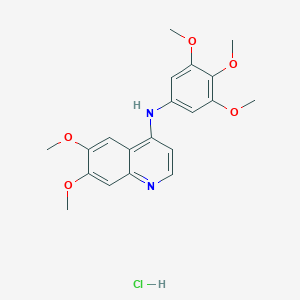
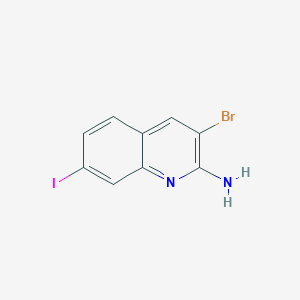
![7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8144760.png)
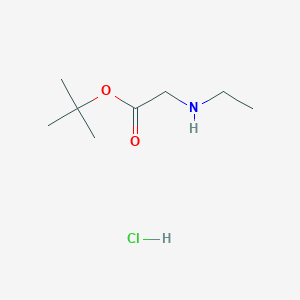
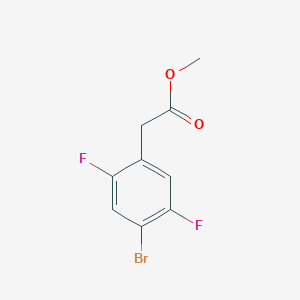

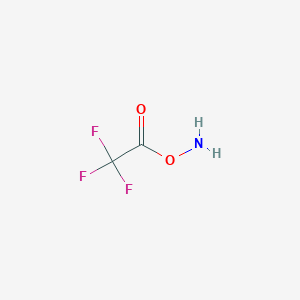
![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid](/img/structure/B8144809.png)
